molecular formula C13H12F3N5O2 B4303743 ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate

ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B4303743
M. Wt: 327.26 g/mol
InChI Key: FANPELWQOIYPEW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-pyridin-2-yl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-1-pyridin-2-yl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate would depend on its specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate include other pyrazole derivatives with different substituents. Examples might include:

  • Ethyl 5-amino-4-cyano-1-pyridin-2-yl-3-methyl-2,3-dihydro-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-4-cyano-1-pyridin-2-yl-3-phenyl-2,3-dihydro-1H-pyrazole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 3-amino-4-cyano-2-pyridin-2-yl-5-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O2/c1-2-23-11(22)12(13(14,15)16)8(7-17)10(18)21(20-12)9-5-3-4-6-19-9/h3-6,20H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANPELWQOIYPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=C(N(N1)C2=CC=CC=N2)N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 2
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ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 3
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ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 4
ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 5
ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-4-cyano-1-(pyridin-2-yl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-3-carboxylate

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